10-Epi-8-deoxy-cumambrin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

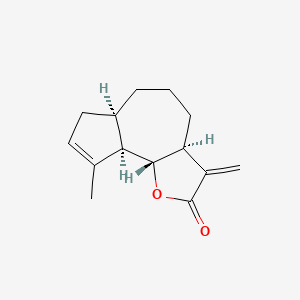

10-エピ-8-デオキシ-クマムブリンBは、グアイアノライドファミリーに属するセスキテルペンラクトンです。これらの化合物は、その多様な生物活性で知られており、しばしばキク科植物から単離されます。 10-エピ-8-デオキシ-クマムブリンBの構造は、複数の環と官能基を含み、さまざまな科学分野で注目されている化合物です .

準備方法

合成経路と反応条件: 10-エピ-8-デオキシ-クマムブリンBの合成は、通常、その三環性コアの形成を含む複数のステップを必要とします。合成経路には、環化反応、酸化、エステル化が含まれる場合があります。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために重要です .

工業生産方法: 10-エピ-8-デオキシ-クマムブリンBの工業生産には、キク科植物などの天然資源からの抽出と、それに続く精製プロセスが含まれる場合があります。 クロマトグラフィーや結晶化などの高度な技術が、化合物を純粋な形で単離するために使用されることが多いです .

化学反応の分析

反応の種類: 10-エピ-8-デオキシ-クマムブリンBは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、官能基を修飾して、さまざまな誘導体の形成につながる可能性があります。

還元: 還元反応は、分子内の二重結合を変更する可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります。 温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .

主な生成物:

4. 科学研究への応用

化学: セスキテルペンラクトンとその反応性を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、特定の酵素を阻害する可能性を示しており、さらなる生物学的調査の候補となっています。

医学: 研究により、特定の細胞経路を阻害する能力により、がん治療の可能性が示唆されています。

科学的研究の応用

Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.

Biology: The compound has shown potential in inhibiting specific enzymes, making it a candidate for further biological studies.

Medicine: Research has indicated its potential in cancer treatment due to its ability to inhibit certain cellular pathways.

Industry: Its unique chemical structure makes it valuable in the synthesis of other complex molecules.

作用機序

10-エピ-8-デオキシ-クマムブリンBの作用機序には、特定の分子標的との相互作用が含まれます。ホルモン合成において役割を果たすアロマターゼなどの酵素を阻害することが示されています。 これらの標的に結合し、その機能を阻害する化合物の能力は、その生物活性に不可欠です .

類似化合物:

タプシガルギン: 細胞内カルシウムポンプを阻害する能力で知られています。

マトリシン: カミツレから単離され、抗炎症作用で知られています。

ルピコリンA: ヨモギから発見され、抗菌活性で知られています.

独自性: 10-エピ-8-デオキシ-クマムブリンBは、その特定の構造的特徴と強力な生物活性により際立っています。 他の既知の阻害剤に匹敵する濃度でアロマターゼを阻害する能力は、治療薬としての可能性を強調しています .

類似化合物との比較

Thapsigargin: Known for its ability to inhibit intracellular calcium pumps.

Matricin: Isolated from Matricaria chamomilla, known for its anti-inflammatory properties.

Rupicolin A: Found in Artemisia tripartita, known for its antimicrobial activity.

Uniqueness: 10-EPI-8-DEOXY-CUMAMBRIN B stands out due to its specific structural features and potent biological activities. Its ability to inhibit aromatase at concentrations comparable to other known inhibitors highlights its potential as a therapeutic agent .

特性

分子式 |

C14H18O2 |

|---|---|

分子量 |

218.29 g/mol |

IUPAC名 |

(3aS,6aR,9aR,9bS)-9-methyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C14H18O2/c1-8-6-7-10-4-3-5-11-9(2)14(15)16-13(11)12(8)10/h6,10-13H,2-5,7H2,1H3/t10-,11+,12+,13+/m1/s1 |

InChIキー |

PFGQZVWFUUWHOT-VOAKCMCISA-N |

異性体SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2)C(=C)C(=O)O3 |

正規SMILES |

CC1=CCC2C1C3C(CCC2)C(=C)C(=O)O3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。